2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-14(2)23(27)25-11-10-15-6-7-17(12-16(15)13-25)24-22(26)18-8-9-19(28-3)21(30-5)20(18)29-4/h6-9,12,14H,10-11,13H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORJURKMWUJAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.
Acylation: The final step involves the acylation of the tetrahydroisoquinoline derivative with 2-methylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: It may interact with neurotransmitter receptors in the brain, modulating their activity.
Inhibition of enzymes: It could inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
Antioxidant activity: The methoxy groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Key Observations :
- Acyl Group Diversity: The target compound’s 2-methylpropanoyl group provides steric bulk and metabolic stability compared to Compound 1’s furan-2-carbonyl (prone to oxidative metabolism) and Compound 2’s cyclopropanecarbonyl (strain-induced reactivity) .
- Benzamide Polarization : The target’s trimethoxybenzamide enhances polarity and hydrogen-bonding capacity, contrasting with Compound 2’s trifluoromethyl group, which increases lipophilicity and may improve membrane permeability .
- Molecular Weight : The target compound’s estimated molecular weight (~436.5) aligns with Compound 1 but exceeds Compound 2, likely due to the trifluoromethyl group’s lower mass contribution.
Pharmacological and Functional Implications
- Target Compound: The 2,3,4-trimethoxybenzamide group may favor interactions with polar binding pockets (e.g., kinase ATP-binding sites), while the tetrahydroisoquinoline scaffold could confer affinity for adrenergic or opioid receptors.
- Compound 2 : The trifluoromethyl group’s strong electron-withdrawing effects could enhance binding to hydrophobic targets (e.g., GPCRs), though its lower polarity may limit aqueous solubility .
Biological Activity
The compound 2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure features a benzamide moiety linked to a tetrahydroisoquinoline system, which is further modified with three methoxy groups and a 2-methylpropanoyl group. This composition not only influences its chemical properties but also its pharmacological potential.
Chemical Structure
The molecular formula of the compound is C₁₈H₃₁N₃O₄. The presence of multiple methoxy groups enhances the lipophilicity and potentially the bioavailability of the compound, making it an interesting candidate for various pharmacological applications.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of CBP/EP300 , which are critical in regulating transcription and cellular processes such as cell proliferation. By inhibiting these pathways, it may have therapeutic implications in treating conditions such as cancer and other diseases associated with dysregulated gene expression.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CBP/EP300 Inhibition | Inhibits transcription regulation and cell proliferation pathways. |
| Anticancer Potential | May contribute to cancer treatment by modulating gene expression. |
| Neuroprotective Effects | Potential neuroprotective properties due to its tetrahydroisoquinoline structure. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Preliminary in vitro studies have shown that this compound can effectively inhibit the proliferation of certain cancer cell lines by targeting CBP/EP300 pathways.
- Mechanistic Insights : Detailed mechanistic studies indicate that the presence of methoxy groups significantly enhances the compound's binding affinity to target proteins involved in transcription regulation.
- Comparative Analysis : Similar compounds with structural similarities have been analyzed to understand the structure-activity relationship (SAR). These studies suggest that modifications on the tetrahydroisoquinoline backbone can lead to varying degrees of biological activity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves coupling a tetrahydroisoquinoline derivative with a trimethoxybenzamide moiety. A general approach includes:
Acylation : React 1,2,3,4-tetrahydroisoquinolin-7-amine with 2-methylpropanoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the isobutyryl group .
Amide Coupling : Use benzoylisothiocyanate or activated esters (e.g., pivaloyl chloride) to form the benzamide bond in 1,4-dioxane or dichloromethane .
Efficiency Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC. Confirm yield through gravimetric analysis and purity via melting point determination (e.g., mp 118–120°C for analogous compounds) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Prioritize -NMR to identify methoxy protons (δ 3.7–3.9 ppm), tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm), and isobutyryl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H] ~437.5 g/mol for CHNO) and fragmentation patterns .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1650–1750 cm) and N-H bending (amide I/II bands) .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations optimize synthesis?
- Methodological Answer : Integrate tools like density functional theory (DFT) to predict transition states and reaction energetics. For example:
- Use the ICReDD framework to combine quantum chemical calculations (e.g., Gaussian or ORCA) with experimental data, narrowing optimal conditions (e.g., solvent polarity, temperature) .
- Employ COMSOL Multiphysics for process simulations, such as heat transfer in exothermic steps or mass balance in multi-phase reactions .
- Validate predictions with small-scale experiments (e.g., 5–25 mg trials) before scaling .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reactivity studies?
- Methodological Answer :
- Feedback Loops : Circulate experimental data (e.g., unexpected byproducts) back into computational models to refine reaction pathways .
- Controlled Variable Testing : Use factorial design (e.g., 2 designs) to isolate factors like catalyst loading or solvent effects. For example, vary temperature (80–120°C) and solvent polarity (DMF vs. THF) systematically .
- Cross-Validation : Compare results with structural analogs (e.g., N-cyclopentyl oxalamide derivatives) to identify substituent-specific trends .
Q. What factorial design approaches are suitable for investigating solvent polarity, temperature, and catalyst effects on yield?
- Methodological Answer :
- Full Factorial Design : Test all combinations (e.g., 3 solvents × 3 temperatures × 2 catalyst loadings) to model interactions. Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Optimize conditions via central composite designs, focusing on yield (response variable) and purity (secondary metric) .
- Case Study : For analogous benzamide syntheses, acetonitrile with 10 mol% DMAP at 60°C provided >80% yield, while polar aprotic solvents (e.g., DMF) reduced byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
